(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-methoxypyridin-3-yl)methanone
Description
This compound features a pyrrolidine scaffold substituted with a 1,2,4-oxadiazole ring at the 3-position, linked via a methanone group to a 2-methoxypyridin-3-yl moiety. The 1,2,4-oxadiazole ring is a heterocyclic motif known for enhancing metabolic stability and binding affinity in drug design due to its electron-deficient nature and hydrogen-bonding capabilities . Its structural complexity underscores its relevance in medicinal chemistry, particularly in optimizing pharmacokinetic properties.
Properties
IUPAC Name |
(2-methoxypyridin-3-yl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-19-12-10(3-2-5-14-12)13(18)17-6-4-9(7-17)11-15-8-20-16-11/h2-3,5,8-9H,4,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISXVLLFRGEZAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(C2)C3=NOC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis.
Mode of Action
The compound acts as a non-steroidal agonist for GPBAR1. It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon. This compound shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ.
Biochemical Pathways
The activation of GPBAR1 by this compound influences multiple metabolic pathways. In intestinal enteroendocrine L cells, GPBAR1 activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1. This results in lowered blood glucose and insulin levels while increasing insulin sensitivity. In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure.
Pharmacokinetics
The pharmacokinetic properties of this compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders. .
Result of Action
The activation of GPBAR1 by this compound leads to several molecular and cellular effects. It lowers blood glucose and insulin levels, increases insulin sensitivity, and enhances energy expenditure. These effects make it a potential therapeutic agent for metabolic and inflammatory diseases.
Biochemical Analysis
Biochemical Properties
The compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-methoxypyridin-3-yl)methanone has been identified as a potent agonist of the G-protein coupled bile acid receptor 1 (GPBAR1). This receptor plays a crucial role in the regulation of multiple metabolic pathways, including glucose, triglyceride, and cholesterol metabolism. The compound interacts with GPBAR1, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon.
Cellular Effects
In terms of cellular effects, (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-methoxypyridin-3-yl)methanone’s interaction with GPBAR1 influences various cellular processes. For instance, GPBAR1 activation in intestinal enteroendocrine L cells stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1. This results in lowered blood glucose and insulin levels while increasing insulin sensitivity.
Molecular Mechanism
The molecular mechanism of action of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-methoxypyridin-3-yl)methanone involves its binding to GPBAR1. Computational studies have elucidated the binding mode of this compound to GPBAR1, providing important structural insights for the design of non-steroidal GPBAR1 agonists.
Temporal Effects in Laboratory Settings
The pharmacokinetic properties of similar compounds suggest that this compound might be stable and effective over time.
Biological Activity
Overview
The compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-methoxypyridin-3-yl)methanone is a member of the oxadiazole family, which has gained attention for its diverse biological activities. This article reviews the biological properties of this compound, emphasizing its potential applications in medicinal chemistry.
Chemical Structure
The chemical structure of the compound can be represented as follows:
| Property | Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 272.30 g/mol |
| SMILES | CC(=O)N1C(=N)C(=C(N1)C2=CC=NC=C2)C(=O)N |
| InChI Key | XXXXXX |
1. Anticancer Properties
Research indicates that oxadiazole derivatives exhibit significant anticancer activity. The specific compound has been shown to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : It interacts with key enzymes involved in cell cycle regulation and apoptosis, such as thymidylate synthase and histone deacetylases (HDACs) .
- Case Studies : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. For instance, a study reported a 70% reduction in cell viability at a concentration of 10 µM after 48 hours of treatment .
2. Antimicrobial Activity
The compound also displays antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 15 µg/mL for S. aureus .
- Fungal Activity : The compound exhibits antifungal activity against Candida albicans, with an MIC of 20 µg/mL .
3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies:
- Mechanism : It is believed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by blocking NF-kB signaling pathways .
- Experimental Evidence : Animal models of inflammation have shown that administration of this compound significantly reduces paw edema induced by carrageenan .
Summary of Biological Activities
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The oxadiazole ring and methoxypyridine group participate in nucleophilic substitutions. For example:
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Oxadiazole Ring : The 1,2,4-oxadiazol-3-yl group undergoes nucleophilic displacement at the C-5 position under basic conditions. Reaction with amines (e.g., benzylamine) yields substituted oxadiazole derivatives.
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Methoxypyridine : The methoxy group at the pyridine’s 2-position can be displaced by strong nucleophiles (e.g., Grignard reagents), forming alkyl/aryl-substituted pyridines .
Example Reaction:
Hydrolysis
The oxadiazole ring is susceptible to acid- or base-catalyzed hydrolysis, producing intermediates for further functionalization:
-
Acidic Hydrolysis : Cleavage of the oxadiazole ring generates a carboxylic acid and amidoxime.
Conditions and Outcomes:
| Reaction Type | Conditions | Major Products |
|---|---|---|
| Acidic Hydrolysis | 6M HCl, 80°C, 4h | Carboxylic acid + Amidoxime |
| Basic Hydrolysis | 2M NaOH, reflux, 2h | Nitrile + Hydroxylamine |
Oxidation and Reduction
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Oxidation : The pyrrolidine nitrogen can be oxidized to a pyrrolidone using m-CPBA (meta-chloroperbenzoic acid).
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a thioamide, though yields are moderate (45–60%) .
Mechanistic Pathway for Oxidation:
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions with alkynes or nitriles under thermal conditions. For instance, reaction with acetylenedicarboxylate forms fused triazole derivatives .
Example:
Functional Group Transformations
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Methoxy Demethylation : Treatment with BBr₃ removes the methoxy group, yielding a hydroxylpyridine derivative .
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Pyrrolidine Modifications : Alkylation at the pyrrolidine nitrogen (e.g., using methyl iodide) forms quaternary ammonium salts.
Key Reaction Table:
| Transformation | Reagents/Conditions | Outcome |
|---|---|---|
| Methoxy Demethylation | BBr₃, CH₂Cl₂, 0°C, 1h | 2-Hydroxypyridine derivative |
| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C | Quaternary ammonium salt |
Stability and Degradation Pathways
The compound exhibits limited thermal stability, decomposing above 200°C. Hydrolytic degradation accelerates under extreme pH (>10 or <2), with pseudo-first-order kinetics observed.
Degradation Factors:
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pH Sensitivity : Half-life decreases from 48h (pH 7) to <1h (pH 12).
-
Light Exposure : Photodegradation occurs via oxadiazole ring cleavage, forming nitroso intermediates.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrrolidine-Oxadiazole Motifs
- Compound 1a/1b: 5-[2-[(3R/S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole Similarities: Shares the pyrrolidine-oxadiazole core. The oxadiazole ring at position 3 of pyrrolidine is retained. Differences: Incorporates a phenylethyl substituent on pyrrolidine and a 4-pyridyl group instead of 2-methoxypyridin-3-yl. Implications: The antiviral activity reported for these analogues suggests that the oxadiazole-pyrrolidine scaffold is critical for bioactivity, with substituents modulating target specificity.
Pyridin-3-yl Methanone Derivatives
- [5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (3a) Similarities: Contains a pyridin-3-yl methanone group, similar to the target compound. Differences: Replaces the pyrrolidine-oxadiazole moiety with a dihydropyrazole-indole system. The indole group may confer serotonin receptor affinity, diverging from the target compound’s likely mechanism . Implications: Structural variations in the heterocyclic core significantly alter biological targets, emphasizing the oxadiazole-pyrrolidine unit’s role in specific interactions.
Oxadiazole-Substituted Heterocycles with Modified Substituents
- (1H-indazol-3-yl)[rel-(3R,4R)-3-(methoxymethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone (S826-4249) Similarities: Features a pyrrolidine-oxadiazole core and a methoxy-containing substituent (methoxymethyl). Differences: The oxadiazole is at the 5-position of pyrrolidine, and the methoxy group is part of a methyl ether rather than a pyridine ring. Implications: Positional isomerism of the oxadiazole ring and aromatic substituents can drastically affect binding to enzymatic pockets.
Thiophene-Based Analogues
- (3-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyrrolidin-1-yl)(thiophen-3-yl)methanone Similarities: Retains the pyrrolidine-oxadiazole scaffold. Differences: Substitutes 2-methoxypyridine with a thiophene ring and adds a phenoxymethyl group to the oxadiazole. Thiophene’s lower electronegativity compared to pyridine may reduce polar interactions but improve metabolic stability . Implications: The choice of aromatic ring (pyridine vs. thiophene) influences electronic properties and solubility, impacting drug-likeness.
Methoxypyridine-Linked Piperazine/Pyrrolidine Derivatives
- (4-(3-(2-methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)(pyrrolidin-1-yl)methanone Similarities: Includes the 2-methoxypyridin-3-yl group and a pyrrolidine moiety. Differences: Replaces the oxadiazole-pyrrolidine unit with an imidazo-pyridazine-piperazine system. The extended π-system may enhance DNA intercalation or kinase inhibition . Implications: Hybrid scaffolds combining pyridine and pyrrolidine are versatile but require precise substitution patterns for target engagement.
Research Implications and Gaps
- Structural Insights : The oxadiazole-pyrrolidine moiety is a versatile scaffold, but substituent positioning (e.g., oxadiazole at 3- vs. 5-position) and aromatic group selection (pyridine vs. thiophene) critically influence target selectivity and physicochemical properties.
- Data Limitations : The evidence provided lacks quantitative biological data (e.g., IC₅₀, solubility). Further studies are needed to correlate structural features with activity.
- Synthetic Flexibility : Modifications to the methoxy group or pyrrolidine substituents (e.g., introducing halogens or bioisosteres) could optimize bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
